

Application Note: Switching from TDF to Besifovir

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Besifovir

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Indication: This protocol applies to adult patients with **chronic hepatitis B (CHB)** who have been receiving **TDF monotherapy for at least 48 weeks** and have achieved sustained **virologic suppression** (HBV DNA <20 IU/mL). The switch is particularly suitable for patients showing concerns or risks for TDF-associated nephrotoxicity or bone mineral density (BMD) loss [1] [2].

Objective: To maintain virologic suppression while improving renal and bone safety parameters in patients requiring long-term antiviral therapy [1].

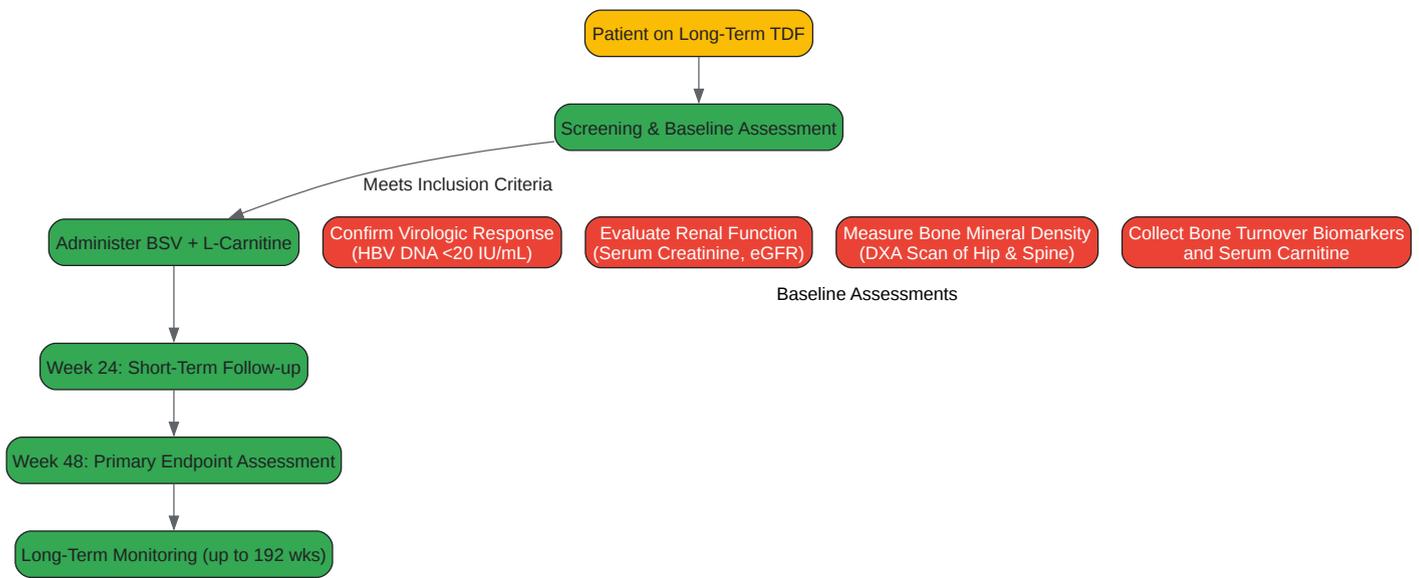
Clinical Evidence Summary: The supporting data for this switch is summarized in the table below.

| Aspect | TDF Continuation (Control) | Switch to Besifovir (Intervention) | Statistical Significance & Notes |
|--|----------------------------------|------------------------------------|--|
| Virologic Response (HBV DNA <20 IU/mL) | 98.5% at Week 48 [1] [2] | 100% at Week 48 [1] [2] | Non-inferior (95% CI: -0.01 to 0.04; P>0.999) [1] |
| Renal Safety (eGFR % Change) | -1.24 ± 11.02% from baseline [1] | +1.67 ± 11.73% from baseline [1] | Slight improvement with BSV |

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|-------------------------------|---|------------------------------------|---|
| Bone Safety (BMD) | Decreased or stable [1] | Increased hip and spine BMD [1] | Significant improvement in bone turnover biomarkers with BSV [1] |
| Key Inclusion Criteria | TDF treatment ≥ 48 weeks; HBV DNA < 20 IU/mL; HBeAg positive or negative [1] | Same as TDF group | Excludes patients with prior antiviral resistance, decompensated liver disease, or eGFR < 50 mL/min [1] |

Detailed Experimental & Clinical Protocol

The following workflow outlines the key stages of the switching protocol, from patient identification to long-term monitoring.



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1. Patient Screening and Baseline Assessment (Pre-Switch)

- **Confirm Eligibility:** Verify that the patient has received TDF for ≥ 48 weeks and has documented HBV DNA levels < 20 IU/mL on at least one test before screening [1].
- **Exclusion Criteria:** Key exclusions include a history of antiviral resistance to other nucleos(t)ide analogues, presence of decompensated liver disease (Child-Pugh score B or C), co-infection with hepatitis C, D, or HIV, diagnosed hepatocellular carcinoma, and an estimated glomerular filtration rate (eGFR) < 50 mL/min [1] [3].
- **Baseline Measurements:**
 - **Virologic:** Quantitative HBV DNA (PCR), HBeAg/anti-HBe status, HBsAg level [1].

- **Renal:** Serum creatinine to calculate eGFR (using MDRD formula), Urine Albumin-to-Creatinine Ratio (UACR) [1] [4].
- **Bone:** Dual-energy X-ray absorptiometry (DXA) for BMD at the lumbar spine (L1-L4) and total hip. Measure serum bone turnover markers (e.g., C-telopeptide) [1].
- **General:** Alanine aminotransferase (ALT), complete blood count, and serum carnitine level [4].

2. Dosing and Administration Protocol

- **Besifovir Dose:** 150 mg, once daily, orally [1] [5].
- **L-Carnitine Supplementation:** 660 mg, once daily, co-administered with BSV to prevent BSV-associated carnitine depletion [4].
- **Action:** On the day of the switch, discontinue TDF and initiate BSV with L-carnitine.

3. Monitoring and Follow-up Schedule

- **Week 4 and 12 Post-Switch:** Safety and efficacy check, including ALT and creatinine/eGFR [3].
- **Week 24 Visit:**
 - **Primary Efficacy:** HBV DNA level (target: <20 IU/mL) [1].
 - **Safety:** ALT, creatinine/eGFR, adverse event assessment [1].
- **Week 48 Visit (Primary Endpoint):**
 - **Efficacy:** Proportion of patients with HBV DNA <20 IU/mL (primary endpoint), HBeAg seroconversion, HBsAg level change [1].
 - **Safety:** Comprehensive assessment of renal (eGFR, UACR) and bone (BMD via DXA, bone turnover markers) parameters. Compare percentage changes from baseline [1].
- **Long-Term Monitoring (Up to 192 Weeks):** Studies show that virologic response is maintained long-term (over 90% at 192 weeks) with no emergence of drug-resistant mutations. Continue annual monitoring of BMD and renal function during prolonged therapy [4].

Safety and Tolerability Notes

- **Adverse Events:** BSV is generally well-tolerated. The most common adverse events are similar to those of other antiviral drugs and should be managed symptomatically [1] [4].
- **Carnitine Monitoring:** Although supplementation is provided, periodic monitoring of serum carnitine levels is recommended, as BSV can deplete carnitine [4].
- **Virologic Breakthrough:** Defined as a ≥ 1 log₁₀ IU/mL increase in HBV DNA from the nadir or confirmed HBV DNA >200 IU/mL after suppression. In case of breakthrough, adherence should be assessed first, followed by population sequencing for resistance mutations, though no BSV-resistant mutations have been reported in clinical trials up to 192 weeks [1] [4].

Summary

This protocol provides a structured framework for switching stable CHB patients from TDF to **Besifovir**, supported by clinical evidence of non-inferior efficacy and superior bone and renal safety.

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